molecular formula C15H18N2OS B2631621 [2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone CAS No. 1384592-75-9

[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone

Cat. No. B2631621
CAS RN: 1384592-75-9
M. Wt: 274.38
InChI Key: QEJGHJGWAOGQSR-UHFFFAOYSA-N
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Description

[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTM is a thiomorpholine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Antimalarial Activity

The compound has been studied for its potential antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including analogues of this compound, and found them to be effective against resistant strains of Plasmodium berghei in mice. These compounds demonstrated promising pharmacokinetic properties, suggesting potential for clinical trials in humans (Werbel et al., 1986).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) explored the compound for its neurokinin-1 receptor antagonism properties. They found that it was highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential therapeutic use in these areas (Harrison et al., 2001).

In Vitro Mutagenicity Testing

Masuda‐Herrera et al. (2020) included this compound in a study on in vivo mutagenicity testing of arylboronic acids and esters. This research is crucial for understanding the safety profile of the compound in biological systems (Masuda‐Herrera et al., 2020).

Synthesis of Derivatives and Biological Activity

Sreerama et al. (2020) developed a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives of this compound. They evaluated these derivatives for antibacterial activity and free radical scavenging ability, finding some to exhibit potent activity compared to standard drugs (Sreerama et al., 2020).

Synthesis of Bis-Triazolyl Quinazolinones

Subhashini et al. (2017) synthesized a series of bis-triazolyl quinazolinones using this compound. These quinazolinones were characterized and could have potential applications in medicinal chemistry (Subhashini et al., 2017).

Corrosion Inhibition

Amar et al. (2006) investigated the inhibitive effects of related compounds on the corrosion of iron. They found that derivatives of this compound significantly reduced the corrosion rate, indicating its potential use in materials science (Amar et al., 2006).

properties

IUPAC Name

[2-methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-7-16-14-6-4-5-13(12(14)2)15(18)17-8-10-19-11-9-17/h1,4-6,16H,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJGHJGWAOGQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC#C)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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